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Compound of Interest

Compound Name: Methyl chroman-2-carboxylate

Cat. No.: B1354886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman

family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety

of biologically active compounds, including natural products like vitamin E. The presence of the

carboxylate group at the 2-position provides a versatile handle for chemical modification,

making it an attractive starting material for the synthesis of more complex molecules with

potential therapeutic applications. This technical guide provides a comprehensive overview of

the known chemical, physical, and biological properties of methyl chroman-2-carboxylate,

along with detailed experimental protocols and an exploration of relevant biological signaling

pathways.

Chemical and Physical Properties
While specific experimental data for methyl chroman-2-carboxylate is not extensively

reported in publicly available literature, its properties can be inferred from data on closely

related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of Methyl Chroman-2-Carboxylate and Related

Compounds
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Property
Methyl Chroman-2-
Carboxylate
(Predicted/Inferred)

Related Compound Data

IUPAC Name
methyl 3,4-dihydro-2H-1-

benzopyran-2-carboxylate[1]
-

CAS Number 113771-58-7[2][3] -

Molecular Formula C₁₁H₁₂O₃[2][3] -

Molecular Weight 192.21 g/mol [2] -

Melting Point Not available
Methyl 2H-chromene-3-

carboxylate: 55-57 °C

Boiling Point Not available Not available

Appearance
Likely a colorless to pale

yellow oil or low-melting solid
-

Solubility

Expected to be soluble in

common organic solvents

(e.g., dichloromethane, ethyl

acetate, methanol) and poorly

soluble in water.

-

Spectroscopic Properties
Detailed spectroscopic data for methyl chroman-2-carboxylate is not readily available.

However, based on the analysis of related chroman and coumarin structures, the expected

spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Methyl Chroman-2-Carboxylate
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Technique Predicted Chemical Shifts / Bands

¹H NMR

Aromatic Protons: ~6.8-7.2 ppm (multiplets,

4H)C2-H: ~4.8 ppm (triplet or doublet of

doublets, 1H)Methyl Ester Protons (O-CH₃):

~3.7 ppm (singlet, 3H)C3-H₂: ~2.1-2.3 ppm

(multiplet, 2H)C4-H₂: ~2.8-3.0 ppm (multiplet,

2H)

¹³C NMR

Carbonyl Carbon (C=O): ~170-172

ppmAromatic Carbons: ~116-155 ppmC2

Carbon: ~75-77 ppmMethyl Ester Carbon (O-

CH₃): ~52-53 ppmC3 Carbon: ~24-26 ppmC4

Carbon: ~21-23 ppm

Infrared (IR)

C=O Stretch (Ester): ~1735-1750 cm⁻¹C-O

Stretch (Ester and Ether): ~1200-1300 cm⁻¹ and

~1000-1100 cm⁻¹Aromatic C=C Stretch: ~1450-

1600 cm⁻¹Aromatic C-H Stretch: ~3000-3100

cm⁻¹Aliphatic C-H Stretch: ~2850-2960 cm⁻¹

Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 192.0786 (Expected)

Experimental Protocols
Synthesis of Racemic Methyl Chroman-2-Carboxylate
While a specific protocol for the direct synthesis of racemic methyl chroman-2-carboxylate is

not explicitly detailed in the reviewed literature, a plausible and commonly employed method

would be the acid-catalyzed esterification of chroman-2-carboxylic acid. A general procedure is

outlined below.

Workflow for the Synthesis of Methyl Chroman-2-Carboxylate
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Step 1: Synthesis of Chroman-2-carboxylic Acid Step 2: Esterification
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Michael Addition

Methyl Acrylate Base (e.g., DABCO)

catalyst

Intramolecular Cyclization

Chroman-2-carboxylic Acid

Chroman-2-carboxylic Acid

Esterification

Methanol Acid Catalyst (e.g., H₂SO₄)

catalyst

Methyl Chroman-2-carboxylate

Click to download full resolution via product page

Caption: General synthetic workflow for methyl chroman-2-carboxylate.

Protocol:

Synthesis of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid can be synthesized via

a Michael addition-cyclization reaction between salicylaldehyde and an acrylate, followed by

hydrolysis. A detailed procedure for a related synthesis involves reacting a phenol with a γ-

butyrolactone compound in the presence of a base to form an intermediate, which is then

cyclized with an acid catalyst.[4]

Esterification:

To a solution of chroman-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20

volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC) until the starting material is consumed.

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude methyl chroman-2-carboxylate.

Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent.

Biological Activity and Signaling Pathways
Specific biological activity data for methyl chroman-2-carboxylate is scarce in the literature.

However, the broader class of chroman-2-carboxylate esters and their derivatives have been

investigated for various pharmacological activities, including anticancer, neuroprotective, and

cardiovascular effects.[5]

Anticancer Activity
Chroman-2-carboxylate derivatives have shown potential as anticancer agents by inducing

apoptosis and causing cell cycle arrest in various cancer cell lines.[5][6] The cytotoxic effects

are often evaluated using the MTT assay.[5][6]

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of chroman derivatives is thought to be mediated, in part, through the

intrinsic apoptosis pathway. This involves the disruption of mitochondrial integrity and the

activation of a caspase cascade.
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Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[5]

Experimental Protocol: MTT Assay for Cytotoxicity[5][6]
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.[6]

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

methyl chroman-2-carboxylate) and incubate for a specified period (e.g., 48 or 72 hours).

[5][6]

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at

37°C, allowing viable cells to form formazan crystals.[5]

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5][6]

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Neuroprotective Activity
Chroman-2-carboxylate derivatives have also been explored for their neuroprotective effects,

particularly in models of glutamate-induced excitotoxicity.[5] This process involves the

overactivation of glutamate receptors, leading to excessive calcium influx and subsequent

neuronal damage.

Proposed Signaling Pathway for Neuroprotection

Neuroprotective chroman derivatives may act by inhibiting glutamate receptor activation or by

scavenging reactive oxygen species (ROS) generated during excitotoxicity.
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Caption: Proposed mechanism of neuroprotection by chroman derivatives.[5]

Experimental Protocol: Neuroprotection Assay[5]

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in an appropriate

medium.[5]
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Compound Pre-treatment: Pre-treat the cells with different concentrations of the test

compound for 1-2 hours.[5]

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM)

for 24 hours.[5]

Viability Assessment: Assess cell viability using the MTT assay or by measuring the release

of lactate dehydrogenase (LDH).[5]

Cardiovascular Effects
Certain chroman and coumarin derivatives have been shown to induce vasorelaxation,

suggesting potential applications in treating hypertension.[5] This effect is often mediated

through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Signaling Pathway for Vasorelaxation
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Caption: The nitric oxide/cGMP signaling pathway in vasorelaxation.[5]
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Experimental Protocol: Vasorelaxation Assay[5]

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount

them in an organ bath containing a physiological salt solution.

Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like

phenylephrine.[5]

Compound Addition: Add cumulative concentrations of the test compound to the organ bath.

[5]

Measurement of Relaxation: Record the changes in isometric tension to measure the degree

of vasorelaxation.[5]

Data Analysis: Construct a concentration-response curve to determine the EC₅₀ value (the

concentration that produces 50% of the maximal relaxation).[5]

Conclusion
Methyl chroman-2-carboxylate serves as a valuable building block in synthetic and medicinal

chemistry. While specific data on its biological activity are limited, the broader class of

chroman-2-carboxylate esters demonstrates promising pharmacological potential, particularly

in the areas of cancer, neurodegenerative diseases, and cardiovascular disorders. Further

research is warranted to fully elucidate the specific properties and therapeutic potential of

methyl chroman-2-carboxylate and its derivatives. The experimental protocols and signaling

pathway diagrams provided in this guide offer a framework for researchers to design and

conduct such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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